REACTION_CXSMILES
|
[I-].[Na+].Br[CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].[P:9]([O:16]CC)([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12].ICCCC=C>CC(C)=O>[CH2:11]([O:10][P:9]([CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8])(=[O:16])[O:13][CH2:14][CH3:15])[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
100.6 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrCCCC=C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICCCC=C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with acetone
|
Type
|
WASH
|
Details
|
The acetone filtrate and the acetone wash
|
Type
|
CUSTOM
|
Details
|
The acetone was then removed by distillation
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 130° C. for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Diethyl ethyl phosphonate was removed by fractional vacuum distillation
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)OP(OCC)(=O)CCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |